molecular formula C23H17NO4 B2786450 Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate CAS No. 873871-12-6

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate

Cat. No.: B2786450
CAS No.: 873871-12-6
M. Wt: 371.392
InChI Key: WWWVMOXNKVVIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes a phenanthridine moiety and a formylphenoxy acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenanthridine with a suitable alkylating agent to introduce the phenanthridin-6-ylmethyl group. This is followed by the esterification of the resulting intermediate with 2-(4-formylphenoxy)acetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenanthridin-6-ylmethyl 2-(4-carboxyphenoxy)acetate.

    Reduction: Phenanthridin-6-ylmethyl 2-(4-hydroxyphenoxy)acetate.

    Substitution: Various substituted phenanthridin-6-ylmethyl 2-(4-substituted-phenoxy)acetates.

Scientific Research Applications

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The phenanthridine moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the formylphenoxy group may interact with cellular enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: A simpler analog without the formylphenoxy acetate group.

    Phenanthridin-6-ylmethyl acetate: Lacks the formyl group on the phenoxy moiety.

    2-(4-Formylphenoxy)acetic acid: Lacks the phenanthridin-6-ylmethyl group.

Uniqueness

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate is unique due to the combination of the phenanthridine and formylphenoxy acetate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c25-13-16-9-11-17(12-10-16)27-15-23(26)28-14-22-20-7-2-1-5-18(20)19-6-3-4-8-21(19)24-22/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWVMOXNKVVIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2COC(=O)COC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.